

TRV-7019 experimental variability and reproducibility

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Compound of Interest

Compound Name: TRV-7019

Cat. No.: B10857385

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Technical Support Center: TRV-130 (Oliceridine)

A Note on **TRV-7019**: Initial searches for "**TRV-7019**" did not yield publicly available information on a compound with this designation. It is presumed that this may be a typographical error and the intended compound of interest is TRV-130, also known as oliceridine (brand name Olinvyk®)[1]. This document will focus on the experimental variability and reproducibility of TRV-130.

Oliceridine is a G protein-biased agonist at the μ -opioid receptor (MOR)[2][3]. It is designed to preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β -arrestin, a pathway linked to common opioid-related adverse effects like respiratory depression and constipation[2][4][5].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TRV-130 (oliceridine)?

A1: TRV-130 is a biased agonist of the μ -opioid receptor (MOR)[1]. It selectively activates the G-protein signaling cascade, which is primarily responsible for its analgesic effects[6]. This is in contrast to traditional opioids, which activate both the G-protein and β -arrestin pathways[4]. The reduced engagement of the β -arrestin pathway is thought to contribute to a potentially improved side-effect profile, with less respiratory depression and constipation compared to morphine at equianalgesic doses[4][7].

Q2: How does the binding of TRV-130 to the μ -opioid receptor differ from that of traditional opioids?

A2: While TRV-130 is believed to bind to the same orthosteric site on the μ -opioid receptor as classical opioids, molecular modeling suggests that it induces a different intracellular conformational change in the receptor[1]. This distinct conformation is thought to favor coupling with G-proteins over the recruitment of β -arrestin[1][8].

Q3: What are the known metabolites of TRV-130 and are they active?

A3: TRV-130 is primarily metabolized in the liver by the enzymes CYP3A4 and CYP2D6, with minor contributions from CYP2C9 and CYP2C19[1]. The main metabolic pathways include N-dealkylation, glucuronidation, and dehydrogenation[1]. Currently, none of the known metabolites of oliceridine are considered to be pharmacologically active[1][9].

Troubleshooting Guides

Issue 1: High Variability in Analgesic Efficacy in Animal Models

Possible Cause 1: Species and Strain Differences

- Troubleshooting:
 - Ensure the animal model and strain are appropriate for opioid research. Different strains of mice and rats can exhibit varying sensitivities to opioids.
 - Consult literature for established models of nociception where TRV-130 or similar compounds have been characterized[10][11].
 - If possible, use a well-characterized strain known to have a consistent response to MOR agonists.

Possible Cause 2: Route of Administration and Pharmacokinetics

- Troubleshooting:
 - Verify the correct route of administration (e.g., intravenous, subcutaneous) as this will significantly impact the pharmacokinetic profile[12].

- Ensure consistent dosing and formulation. The vehicle used to dissolve TRV-130 should be consistent across all experimental groups.
- Consider the rapid onset and relatively short half-life of TRV-130 when designing the timing of analgesic assessments[1][12].

Issue 2: Inconsistent In Vitro Signaling Assay Results (e.g., cAMP inhibition, β -arrestin recruitment)

Possible Cause 1: Cell Line and Receptor Expression Levels

- Troubleshooting:
 - Use a stable cell line with consistent expression levels of the μ -opioid receptor. Overexpression of the receptor can sometimes mask the partial agonism of a compound[13].
 - Characterize the receptor density in your cell line to ensure it is within a range that allows for the detection of biased agonism.
 - Consider that the cellular background can influence signaling outcomes. Results from one cell line (e.g., HEK293) may not be directly comparable to another[14].

Possible Cause 2: Assay Conditions

- Troubleshooting:
 - Optimize assay parameters such as incubation time, temperature, and reagent concentrations.
 - Ensure the use of appropriate positive and negative controls (e.g., a full MOR agonist like DAMGO and a vehicle control).
 - For β -arrestin recruitment assays, the choice of detection technology (e.g., BRET, FRET, enzyme complementation) can influence the results. Ensure the chosen method is validated for your system.

Quantitative Data

Table 1: In Vitro Potency and Efficacy of TRV-130

Parameter	Assay	Cell Line	TRV-130	Morphine	Reference
pEC50	cAMP Inhibition	HEK293	8.2	-	[7] [14]
EC50 (Pain Relief)	Pharmacodynamic Model	Human	10.1 ng/mL	-	[15]
ED50 (Analgesia)	Hot Plate (56°C)	Mice	0.9 mg/kg (s.c.)	4.9 mg/kg (s.c.)	[12]
ED50 (Analgesia)	Tail Withdrawal	Mice	0.33 mg/kg	-	[13]

Table 2: Clinical Analgesic Efficacy of TRV-130 vs. Morphine

Study Population	TRV-130 Dose	Morphine Dose	Outcome	Reference
Healthy Volunteers (Cold Pain Test)	3 mg, 4.5 mg (IV)	10 mg (IV)	TRV-130 showed greater peak analgesia and faster onset.	[16]
Post-Bunionectomy	2 mg, 3 mg q3h (IV)	4 mg q4h (IV)	TRV-130 provided superior analgesia.	[10]
Post-Abdominoplasty	1.5/0.10 mg, 1.5/0.35 mg (PCA)	4.0/1.0 mg (PCA)	Similar reduction in average pain scores.	[9] [17]

Experimental Protocols

1. Radioligand Binding Assay

- Objective: To determine the binding affinity of TRV-130 for the μ -opioid receptor.
- Methodology:
 - Prepare cell membranes from a cell line stably expressing the human μ -opioid receptor (e.g., HEK293).
 - Incubate the membranes with a fixed concentration of a radiolabeled MOR ligand (e.g., [3 H]DAMGO).
 - Add increasing concentrations of unlabeled TRV-130.
 - Incubate to allow for competitive binding to reach equilibrium.
 - Separate bound from free radioligand by rapid filtration.
 - Quantify the amount of bound radioactivity using liquid scintillation counting.
 - Calculate the K_i value from the IC_{50} using the Cheng-Prusoff equation.

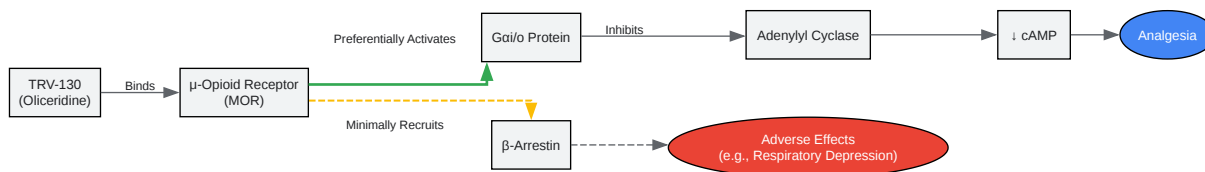
2. cAMP Inhibition Assay

- Objective: To measure the G-protein-mediated signaling of TRV-130.
- Methodology:
 - Culture cells expressing the μ -opioid receptor (e.g., CHO or HEK293 cells).
 - Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
 - Add varying concentrations of TRV-130.
 - Incubate for a specified period.
 - Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
 - Generate a dose-response curve to determine the EC_{50} and E_{max} for cAMP inhibition.

3. β -Arrestin Recruitment Assay

- Objective: To quantify the recruitment of β -arrestin to the μ -opioid receptor upon TRV-130 binding.
- Methodology:
 - Use a cell line co-expressing the μ -opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β -arrestin-2 fused to an acceptor molecule (e.g., green fluorescent protein) for a Bioluminescence Resonance Energy Transfer (BRET) assay.
 - Plate the cells in a suitable microplate.
 - Add increasing concentrations of TRV-130.
 - Incubate to allow for β -arrestin recruitment.
 - Add the luciferase substrate (e.g., coelenterazine h).
 - Measure the light emission at the donor and acceptor wavelengths.
 - Calculate the BRET ratio and generate a dose-response curve to determine the EC50 and Emax for β -arrestin recruitment.

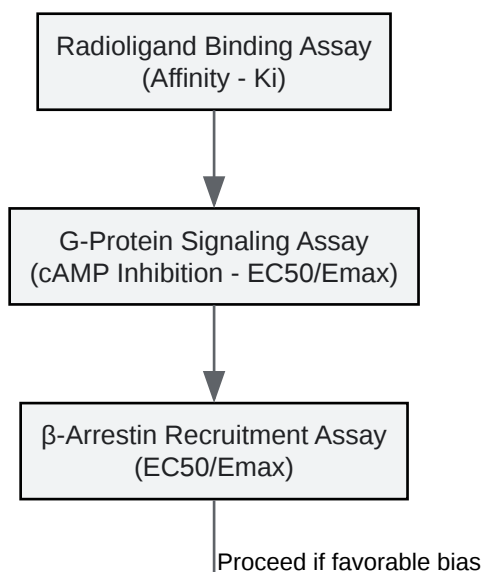
Visualizations



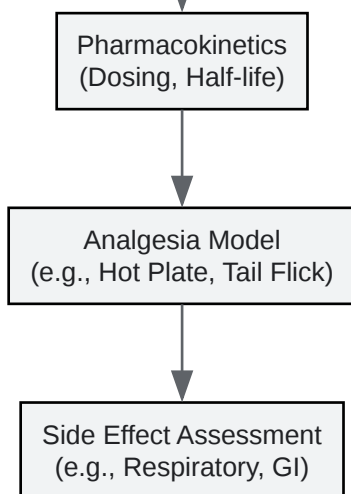
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Caption: TRV-130 biased signaling at the μ -opioid receptor.

In Vitro Characterization

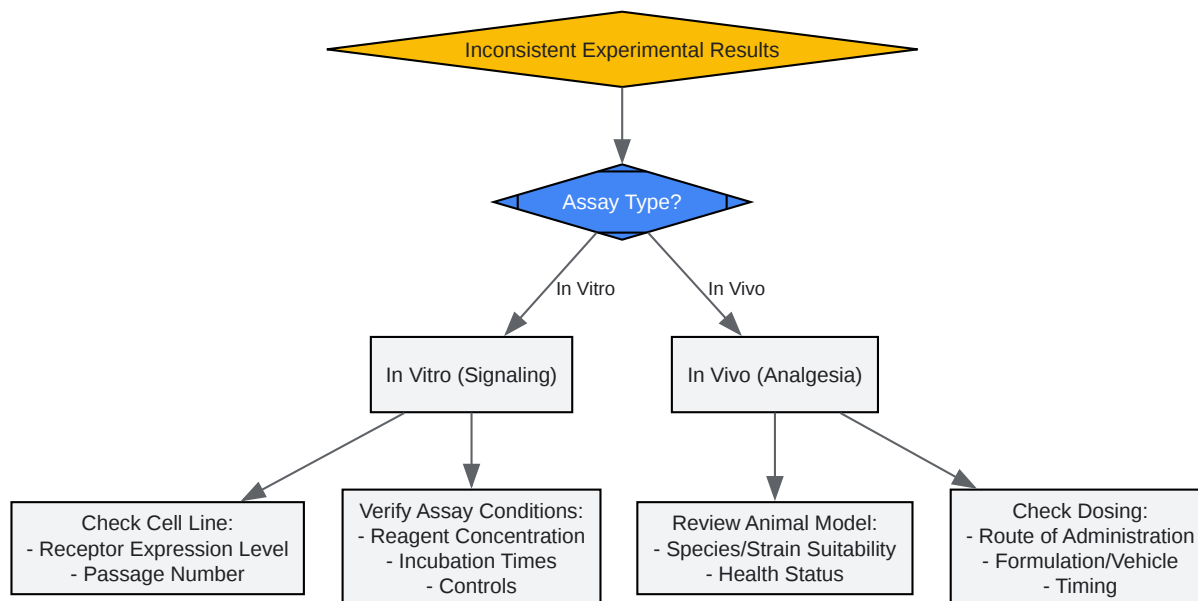


In Vivo Evaluation



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Caption: General experimental workflow for TRV-130 evaluation.



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Caption: Troubleshooting decision tree for TRV-130 experiments.

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